molecular formula C19H18N2O4 B2456745 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide CAS No. 1421451-87-7

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide

Cat. No.: B2456745
CAS No.: 1421451-87-7
M. Wt: 338.363
InChI Key: VMCYNLQWYWMKOH-UHFFFAOYSA-N
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Description

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by its complex molecular framework, which includes a carbamoylphenoxy group, a but-2-yn-1-yl linker, and a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbamoylphenoxy Intermediate: This step involves the reaction of 2-aminobenzoic acid with phosgene to form the carbamoylphenoxy intermediate.

    Alkyne Addition: The intermediate is then reacted with 4-bromo-2-butyne under palladium-catalyzed coupling conditions to introduce the but-2-yn-1-yl group.

    Methoxybenzamide Formation: Finally, the product is reacted with 3-methoxybenzoyl chloride in the presence of a base to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoylphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chlorobenzamide
  • N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-4-methylthiophene-2-carboxamide
  • N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-chlorothiophene-2-carboxamide

Uniqueness

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds may not.

Properties

IUPAC Name

2-[4-[(3-methoxybenzoyl)amino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-24-15-8-6-7-14(13-15)19(23)21-11-4-5-12-25-17-10-3-2-9-16(17)18(20)22/h2-3,6-10,13H,11-12H2,1H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCYNLQWYWMKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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